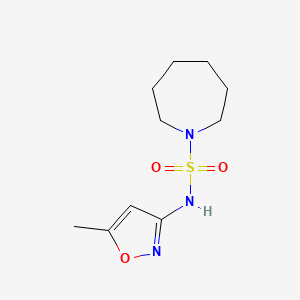

N-(5-methyl-1,2-oxazol-3-yl)azepane-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(5-methyl-1,2-oxazol-3-yl)azepane-1-sulfonamide” is a chemical compound with the molecular formula C10H17N3O3S . It has an average mass of 259.32 Da.

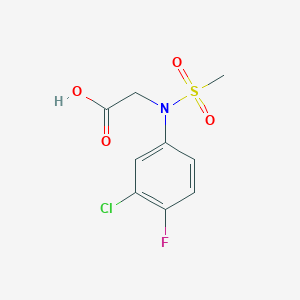

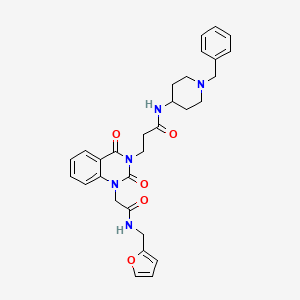

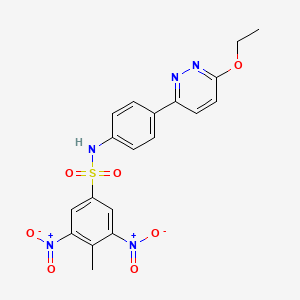

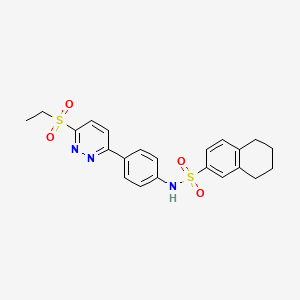

Molecular Structure Analysis

The molecular structure of “N-(5-methyl-1,2-oxazol-3-yl)azepane-1-sulfonamide” includes several functional groups, including a sulfonamide group, an azepane ring, and a 5-methyl-1,2-oxazole ring . The exact 3D structure would need to be determined through methods such as X-ray crystallography .Physical And Chemical Properties Analysis

“N-(5-methyl-1,2-oxazol-3-yl)azepane-1-sulfonamide” has a density of 1.4±0.1 g/cm3 . It has a boiling point of 414.8±47.0 °C at 760 mmHg . The compound has a polar surface area of 81 Å2 and a molar refractivity of 58.8±0.4 cm3 .Applications De Recherche Scientifique

Synthesis of Oxazolines

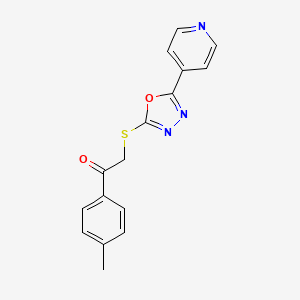

Oxazoline is a five-membered heterocyclic species having one nitrogen and one oxygen in its backbone . The compound “N-(5-methyl-1,2-oxazol-3-yl)azepane-1-sulfonamide” falls under this category. Oxazoline-based ring structures are noticeable for their biological activities . They display a large number of applications mainly in the field of pharmaceuticals, industrial, natural product chemistry, polymers, and so on .

Iron (II) Complex Formation

A new monomeric iron (II) complex of 5-methyl-1,2-oxazol-3-amine (moxa) has been synthesized and structurally characterized . The Fe (II) atom is in a distorted octahedral environment with four ring N atoms of the oxazol and two water ligands . This complex is linked together by hydrogen bonding .

Anthelmintic Development

The compound has shown potential in the development of anthelmintics . Metabolomics analysis demonstrated that the compound significantly up-regulated the metabolism of purine, pyrimidine and down-regulated sphingolipid metabolism . This suggests that it could be a potential molecule for anthelmintic development .

Antiviral Research

The compound has potential applications in antiviral research . The in vitro binding affinities of antiviral derivatives were examined with both SARS-CoV-2 spike RBD and human ACE2 proteins .

Mécanisme D'action

Target of Action

The primary target of N-(5-methyl-1,2-oxazol-3-yl)azepane-1-sulfonamide is the RET (c-RET) protein . This protein plays a crucial role in the survival, migration, and differentiation of neuronal precursor cells during development .

Mode of Action

N-(5-methyl-1,2-oxazol-3-yl)azepane-1-sulfonamide acts as a highly efficient and selective inhibitor of the RET protein . It specifically inhibits RET signaling in cancer cells with RET mutations, making it more effective at inhibiting the proliferation of these cells compared to other multi-kinase inhibitors .

Biochemical Pathways

The inhibition of RET by N-(5-methyl-1,2-oxazol-3-yl)azepane-1-sulfonamide affects various biochemical pathways. The most notable is the mitogen-activated protein kinase (MAPK) pathway , which is involved in cell proliferation and differentiation. By inhibiting RET, this compound can disrupt the MAPK pathway, leading to reduced proliferation of cancer cells .

Result of Action

The result of N-(5-methyl-1,2-oxazol-3-yl)azepane-1-sulfonamide’s action is the inhibition of cell proliferation in cells with RET mutations . This can lead to the reduction in size and number of tumors in patients with cancers driven by these mutations .

Propriétés

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)azepane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O3S/c1-9-8-10(11-16-9)12-17(14,15)13-6-4-2-3-5-7-13/h8H,2-7H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIZNNUPOCUVGSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NS(=O)(=O)N2CCCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-methyl-1,2-oxazol-3-yl)azepane-1-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Chlorophenyl)-5-{1-[(2-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B2811074.png)

![6-hydroxy-2-[(Z)-2-(3-hydroxy-4-methoxyphenyl)ethenyl]-5-nitropyrimidin-4(3H)-one](/img/structure/B2811080.png)

![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2811081.png)

![[1-(6-Methoxypyridin-2-yl)piperidin-3-yl]methanamine;dihydrochloride](/img/structure/B2811082.png)

![3-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2811088.png)